

Comparative Guide: BMS-986163 vs. Traxoprodil (CP-101,606)

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Compound of Interest

Compound Name: BMS-986163
CAS No.: 1801151-09-6
Cat. No.: B606290

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Executive Summary

BMS-986163 represents a second-generation optimization in the class of GluN2B-selective negative allosteric modulators (NAMs). While Traxoprodil (CP-101,606) served as the prototypal "proof-of-concept" molecule validating GluN2B antagonism for rapid-acting antidepressant effects, its clinical development was terminated due to QTc prolongation (cardiovascular risk) and poor oral bioavailability.

BMS-986163 is a water-soluble phosphate prodrug that rapidly converts in vivo to its active parent, BMS-986169.^[1] This design overcomes the solubility limits of the parent scaffold while maintaining high potency (

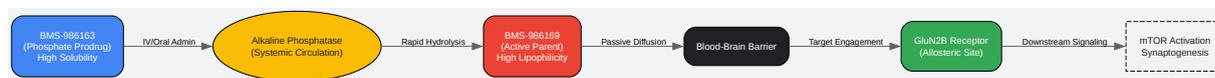
= 4.0 nM) and, crucially, providing a >800-fold safety margin against hERG channel inhibition, effectively resolving the cardiotoxicity issues that plagued Traxoprodil.

Mechanistic Architecture & Prodrug Strategy

Both molecules function as Negative Allosteric Modulators (NAMs). Unlike ketamine, which blocks the channel pore (causing psychotomimetic side effects), NAMs bind to the amino-terminal domain (ATD) of the GluN2B subunit. This destabilizes the open conformation of the receptor, reducing the probability of channel opening without completely blocking physiological glutamate transmission.

The Phosphate Prodrug System

A critical differentiator is the delivery mechanism. Traxoprodil suffered from erratic bioavailability. **BMS-986163** utilizes a phosphate prodrug strategy to ensure solubility and predictable exposure.[1]



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Figure 1: The metabolic activation pathway of **BMS-986163**. The phosphate group confers solubility for administration, after which endogenous alkaline phosphatase cleaves it to release the active lipophilic parent (BMS-986169) which penetrates the CNS.

Pharmacological Profiling: Head-to-Head Comparison

The following data contrasts the active parent of **BMS-986163** (BMS-986169) against Traxoprodil.

Feature	Traxoprodil (CP-101,606)	BMS-986163 (Active Parent: BMS-986169)	Implication
Target	GluN2B (NR2B) NAM	GluN2B (NR2B) NAM	Both are highly selective over GluN2A.
Binding Affinity ()	~1.5 – 5.0 nM	4.0 nM	Comparable high affinity potency.
Functional	~5 – 10 nM	24 nM	Both effectively inhibit current in functional assays.
hERG Inhibition ()	< 1 M (High Risk)	> 18 M (Low Risk)	Critical Differentiator: BMS avoids QT prolongation.
Safety Margin	Narrow (< 100x)	> 875x (vs. therapeutic exposure)	BMS is viable for chronic dosing; Traxoprodil is not.
Bioavailability	Poor / Variable	High (via Prodrug conversion)	BMS-986163 ensures consistent plasma levels.
Selectivity	High for NR2B vs NR2A	> 1000-fold for NR2B vs NR2A	Both avoid learning/memory deficits associated with NR2A block.

Experimental Protocols

To validate these profiles in a research setting, the following self-validating protocols are recommended.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (

) of the compound for the GluN2B ifenprodil-binding site.

Reagents:

- Source Tissue: Rat forebrain membranes or HEK293 cells stably expressing hGluN1/hGluN2B.
- Radioligand: [³H]-Ifenprodil (Specific Activity > 30 Ci/mmol) or [³H]-Ro 25-6981.
- Non-specific Control: 10

M unlabeled Traxoprodil or Ifenprodil.

Workflow:

- Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 for 20 min. Wash pellets twice to remove endogenous glutamate/glycine.
- Incubation:
 - Prepare 96-well plates.
 - Add 50 L radioligand (Final concentration ~2 nM).
 - Add 50 L test compound (BMS-986169 or Traxoprodil) in serial dilution (to M).
 - Add 100 L membrane suspension (20-50 g protein).

- Equilibrium: Incubate at 4°C for 120 minutes. Note: Low temperature prevents receptor degradation and optimizes ifenprodil-site binding.
- Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
- Quantification: Count radioactivity via liquid scintillation spectroscopy.
- Analysis: Calculate

using non-linear regression; convert to

using the Cheng-Prusoff equation.

Protocol B: Ex Vivo Receptor Occupancy (RO)

Objective: Confirm that the drug crosses the BBB and engages the target in vivo.

Causality: Plasma concentration alone does not guarantee brain target engagement. This assay links PK to PD.

- Dosing: Administer **BMS-986163** (IV or PO) to rodents.
- Sacrifice: At

(e.g., 30-60 min), rapidly decapitate; remove brain; dissect cortex/hippocampus.
- Homogenization: Homogenize tissue immediately in ice-cold buffer.
- Binding: Perform a single-point binding assay using a saturating concentration of [³H]-Ifenprodil.
 - Principle: Drug bound in vivo will prevent radioligand binding ex vivo (if dissociation is slow) or the assay measures "free" receptors.
 - Correction: For reversible agents like BMS-986169, use tracer injection methods (inject radiotracer in vivo 15 min prior to sacrifice) for more accuracy, or ensure rapid processing to minimize dissociation.

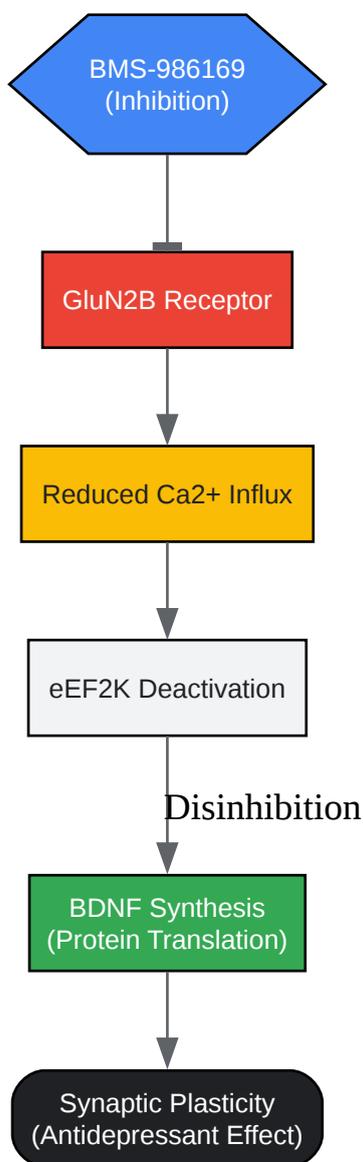
Translational Context: Why BMS-986163 Wins

The failure of Traxoprodil was not a failure of the mechanism (GluN2B inhibition), but of the molecule (off-target toxicity).

- **Cardiovascular Safety:** Traxoprodil blocks the hERG potassium channel, leading to Delayed Ventricular Repolarization (QT prolongation). BMS-986169 (the active parent) was structurally optimized to remove the pharmacophore responsible for hERG binding while retaining the GluN2B pharmacophore.
- **Solubility-Limited Absorption:** Traxoprodil requires complex formulations. **BMS-986163**, being a phosphate prodrug, is highly water-soluble (>19 mg/mL at pH 7.4).^[1] This allows for intravenous formulations (rapid onset) or standard oral dosing without variability.

Signaling Pathway: The Antidepressant Effect

Both drugs trigger the same downstream cascade, but **BMS-986163** does so with a wider therapeutic index.



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Figure 2: The shared downstream mechanism. By selectively inhibiting GluN2B, these agents reduce calcium influx, deactivating eEF2K, which effectively "unbrakes" the translation of BDNF, driving rapid synaptic repair.

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Sources

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